Product packaging for 2H-Furo[2,3,4-IJ]isoquinoline(Cat. No.:CAS No. 78393-53-0)

2H-Furo[2,3,4-IJ]isoquinoline

Cat. No.: B11920693
CAS No.: 78393-53-0
M. Wt: 157.17 g/mol
InChI Key: VYGXLMFTYPGMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Furo[2,3,4-IJ]isoquinoline is a specialized heterocyclic compound that belongs to the furoisoquinoline family, a class of structures noted for their potential in various research fields. Furoisoquinoline alkaloids and their synthetic analogs are frequently investigated for their diverse biological activities. While research is ongoing, related structures have been studied for their luminescent properties, suggesting potential applications in developing novel fluorophores for chemical sensing and materials science . Furthermore, certain furoquinoline alkaloids from natural sources have demonstrated significant antioxidant effects and the ability to inhibit superoxide anion generation in experimental models, indicating their value in biochemical and pharmacological research . The synthesis of complex isoquinoline derivatives, including novel furo-annulated structures, is an active area of methodological development in organic chemistry, highlighting the relevance of such scaffolds for constructing biologically relevant molecules and exploring new chemical spaces . As a building block, this compound offers researchers a key intermediate for the synthesis of more complex structures and for probing structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B11920693 2H-Furo[2,3,4-IJ]isoquinoline CAS No. 78393-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78393-53-0

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-5-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H7NO/c1-2-7-4-5-11-8-6-12-9(3-1)10(7)8/h1-5H,6H2

InChI Key

VYGXLMFTYPGMIP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC3=C2C(=CC=C3)O1

Origin of Product

United States

Synthetic Methodologies for 2h Furo 2,3,4 Ij Isoquinoline and Its Analogs

Strategic Approaches to Furoisoquinoline Core Construction

The creation of the furoisoquinoline core hinges on the effective formation of either the furan (B31954) or the isoquinoline (B145761) ring system in a manner that establishes the fused architecture. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful tool for the synthesis of complex cyclic systems, including furoisoquinolines. These reactions often proceed with high regioselectivity and stereoselectivity due to the tethered nature of the reacting functional groups.

Electrocyclic reactions, particularly those involving aza 6π-electron systems, have emerged as a sophisticated method for the construction of the isoquinoline portion of furoisoquinoline alkaloids. This approach is exemplified in the synthesis of furo[3,2-h]isoquinoline alkaloids like TMC-120A and TMC-120B. clockss.org

In a key step, an oxime ether, serving as an aza 6π-electron system, undergoes a microwave-assisted thermal electrocyclic reaction to form a substituted isoquinoline. clockss.org For instance, the treatment of a 2-propenylbenzaldehyde derivative with hydroxylamine (B1172632) methyl ether generates the requisite oxime ether. Subsequent heating under microwave irradiation in a high-boiling solvent like 1,2-dichlorobenzene (B45396) triggers the 6π-electrocyclization, leading to the formation of the isoquinoline core. clockss.org This isoquinoline is then further elaborated to construct the final furo[3,2-h]isoquinoline structure. The use of microwave irradiation often accelerates the reaction and can lead to improved yields compared to conventional heating. clockss.orgclockss.org

Table 1: Microwave-Assisted Electrocyclic Reaction for Isoquinoline Synthesis clockss.org

Starting Material PrecursorReagentConditionsProductYield
2-propenylbenzaldehyde derivativeHydroxylamine methyl ether, then heat1,2-dichlorobenzene, 180 °C, microwave3,7,8-trisubstituted isoquinoline47% (from the aldehyde)

This strategy highlights the power of pericyclic reactions in rapidly assembling complex heterocyclic frameworks. The high degree of control over the substitution pattern of the resulting isoquinoline makes this a valuable tool for the total synthesis of natural products. clockss.orgclockss.org

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgslideshare.netnrochemistry.com This reaction proceeds via an electrophilic aromatic substitution, where the amide is activated by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a nitrilium ion or a related electrophilic species. wikipedia.orgnrochemistry.comorganic-chemistry.org This electrophile then attacks the aromatic ring to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgrsc.org

While direct application to form the 2H-Furo[2,3,4-IJ]isoquinoline ring system from a furan-containing β-phenylethylamide is not extensively documented, the principles of the reaction are applicable. The success of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly facilitating the reaction. nrochemistry.comjk-sci.com Therefore, a furan ring, being electron-rich, could potentially participate in such a cyclization.

The general mechanism involves the following steps:

Activation of the amide carbonyl by a Lewis acid.

Formation of a nitrilium ion intermediate.

Intramolecular electrophilic attack on the aromatic ring.

Rearomatization to form the dihydroisoquinoline.

Table 2: General Conditions for Bischler-Napieralski Reaction wikipedia.orgorganic-chemistry.orgjk-sci.com

ReagentConditionsProduct
POCl₃, P₂O₅Refluxing toluene (B28343) or xylene3,4-Dihydroisoquinoline
Tf₂O, 2-chloropyridineLow temperature to room temperature3,4-Dihydroisoquinoline

The reaction can be influenced by steric factors and the specific substitution pattern of the starting amide. researchgate.net The resulting dihydroisoquinolines are valuable intermediates that can be further modified to introduce additional complexity. rsc.org

A straightforward and effective method for the synthesis of the furo[2,3-f]isoquinoline ring system involves an acid-catalyzed intramolecular cyclization of a suitably substituted precursor. researchgate.net This strategy typically begins with the preparation of an allyloxyisoquinoline, which is then subjected to a thermal rearrangement, such as a Claisen rearrangement, to introduce an allyl group onto the isoquinoline core. researchgate.net

The synthesis of furo[2,3-f]isoquinolines has been achieved by reacting the sodium salt of isoquinolin-5-ol with an allyl bromide to form an allyloxyisoquinoline. researchgate.net This intermediate undergoes a thermal rearrangement to yield an allyl-substituted isoquinolinol. The final and key step is the acid-catalyzed cyclization of this rearranged product, which leads to the formation of the furan ring fused to the isoquinoline system. researchgate.net This approach provides a reliable pathway to this particular isomer of the furoisoquinoline family.

Table 3: Synthesis of Furo[2,3-f]isoquinolines via Claisen Rearrangement and Cyclization researchgate.net

Starting MaterialReaction SequenceFinal Product
Isoquinolin-5-ol1. Reaction with allyl bromide. 2. Thermal rearrangement. 3. Acid-catalyzed cyclization.Furo[2,3-f]isoquinoline

This methodology has also been successfully applied to the synthesis of the isomeric furo[3,2-f]quinolines, demonstrating its versatility in constructing fused heterocyclic systems. researchgate.net

Intermolecular Coupling and Annulation Reactions

Intermolecular reactions provide an alternative and often convergent approach to the synthesis of furoisoquinoline frameworks. These methods typically involve the reaction of two or more simpler components to build the final heterocyclic system in a single or a few steps.

The Nenitzescu reaction is a powerful tool for the synthesis of 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org However, the scope of this reaction has been extended to the synthesis of other heterocyclic systems, including furo-quinone structures, which can be precursors to or analogs of furoisoquinolines. researchgate.netrevistadechimie.ro The reaction generally involves a Michael addition of the enamine to the quinone, followed by cyclization and elimination. wikipedia.orgrevistadechimie.ro

The synthesis of furo[3,2-h]isoquinolines has been accomplished through the regioselective interaction of isoquinolino-5,8-quinone derivatives with various enaminocarbonyl compounds. researchgate.netresearchgate.net This demonstrates that the Nenitzescu reaction can be effectively applied to more complex quinone systems to generate fused heterocyclic structures. The reaction of 2-methoxycarbonyl-4-oxo-5,8-quinolinequinone with enamines of acetylacetone (B45752) and benzoylacetone (B1666692) has been shown to produce derivatives of furo[2,3-f]quinoline. researchgate.net

Furthermore, the condensation of N-substituted enaminoesters with methoxycarbonyl-1,4-naphthoquinone can lead to the formation of benzo[g]furo[4,3,2-de]isoquinoline-2,5(4H)-diones. ugent.be This showcases the utility of the Nenitzescu reaction in constructing complex, polycyclic furo-isoquinoline systems. The outcome of the Nenitzescu reaction can be highly dependent on the specific reactants and reaction conditions, sometimes leading to the formation of benzofuran (B130515) derivatives instead of or in addition to indole-type products. mdpi.com

Table 4: Application of the Nenitzescu Reaction in Furo-Heterocycle Synthesis

Quinone SubstrateEnamine ReactantProductReference(s)
Isoquinolino-5,8-quinone derivativesEnaminocarbonyl compoundsSubstituted furo[3,2-h]quinolines researchgate.netresearchgate.net
2-Methoxycarbonyl-4-oxo-5,8-quinolinequinoneEnamines of acetylacetone and benzoylacetoneDerivatives of furo[2,3-f]quinoline researchgate.net
Methoxycarbonyl-1,4-naphthoquinoneN-substituted enaminoestersBenzo[g]furo[4,3,2-de]isoquinoline-2,5(4H)-diones ugent.be
Sonogashira Coupling followed by Intramolecular Cyclization

A prominent method for constructing furo-fused isoquinoline systems involves a sequence of Sonogashira coupling followed by an intramolecular cyclization. This strategy is particularly effective for creating the furan ring fused to the isoquinoline core.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction has been adapted for the synthesis of furo[2,3-c]quinolines and their isoquinoline analogs. nih.gov The general approach involves the coupling of a suitably substituted iodo-hydroxyquinoline or iodo-hydroxyisoquinoline with a terminal alkyne. The resulting intermediate then undergoes an intramolecular 5-endo-dig cyclization to form the fused furan ring. nih.gov

Research has demonstrated the utility of a one-pot Sonogashira coupling and cyclization sequence. For instance, 2-substituted furo[2,3-c]quinolines have been synthesized in good yields through this tandem process. nih.gov While much of the reported work focuses on the furo[2,3-c]quinoline scaffold, the principles are applicable to the synthesis of the isomeric furo[2,3,4-ij]isoquinoline system with appropriate starting materials. The reaction conditions are typically mild, though traditionally anhydrous and anaerobic conditions were required, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org The choice of palladium catalyst and ligands can be crucial for the efficiency of the reaction. nih.gov

A notable application of this methodology is in the synthesis of precursors for biologically active molecules. For example, a variety of 2-substituted furo[2,3-c]quinolines have been prepared using this method as part of a study to identify novel immune modulators. nih.gov

Table 1: Examples of Sonogashira Coupling/Cyclization for Furoquinoline Synthesis

Starting MaterialAlkyneProductYieldReference
4-Iodoquinolin-3-olVarious terminal alkynes2-Substituted furo[2,3-c]quinolinesGood nih.gov
3-Iodoquinolin-4-olVarious terminal alkynes2-Substituted furo[3,2-c]quinolinesGood nih.gov
2-BromoanilinesVarious terminal alkynesIndoles (via subsequent cyclization)Moderate nih.gov
[3+2] Cycloaddition Strategies for Fused Systems

[3+2] Cycloaddition reactions represent a powerful tool for the construction of five-membered rings and have been employed in the synthesis of complex fused heterocyclic systems. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. sci-rad.com

In the context of furoisoquinoline synthesis, [3+2] cycloaddition strategies can be utilized to build the furan or a pyrrolidine (B122466) ring fused to the isoquinoline framework. For instance, the reaction of in situ generated heteroaromatic N-ylides with electron-deficient olefins has been developed to afford fused polycyclic systems. mdpi.com While this specific example leads to octahydropyrrolo[3,4-c]pyrroles, the underlying principle of using a [3+2] cycloaddition to create a fused five-membered ring is applicable to the synthesis of furoisoquinoline analogs.

A study on the synthesis of complex tetracyclic fused scaffolds utilized a [3+2] cycloaddition of azomethine ylides. This catalyst-free method yielded products with high diastereoselectivity. nih.gov Another approach involves a three-component cycloaddition to prepare isooxazoline-fused furo[3,2-b]quinolines, demonstrating the versatility of cycloaddition reactions in building complex heterocyclic structures. researchgate.net The reaction proceeds through a sequential [4+2] and [3+2] cycloaddition. researchgate.net

Furthermore, rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions have been developed for the synthesis of bridged medium-sized polycyclic systems, showcasing the potential for creating complex and constrained architectures. nih.gov Although not directly applied to this compound, these advanced cycloaddition methodologies offer potential pathways to novel analogs.

Rearrangement-Based Syntheses

Rearrangement reactions provide another strategic avenue for the synthesis of furoisoquinoline skeletons. These methods often involve the migration of a group within a molecule to form a new carbon-carbon or carbon-heteroatom bond, leading to the desired heterocyclic framework.

The aromatic Claisen rearrangement, a clockss.orgclockss.org-sigmatropic rearrangement of an allyl aryl ether, is a well-established method for carbon-carbon bond formation. thieme-connect.com This reaction has been successfully applied to the synthesis of furo[2,3-f]isoquinolines. thieme-connect.comthieme-connect.comresearchgate.net

The synthesis commences with the reaction of isoquinolin-5-ol with an allyl bromide to form an allyloxyisoquinoline. thieme-connect.com This ether is then subjected to thermal or microwave-assisted rearrangement to yield an allylisoquinolinol. Subsequent acid-catalyzed intramolecular cyclization of the allylisoquinolinol affords the furo[2,3-f]isoquinoline ring system. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net This method allows for the preparation of various derivatives by using substituted allyl bromides. thieme-connect.com

Table 2: Synthesis of Furo[2,3-f]isoquinolines via Claisen Rearrangement

Starting MaterialReagentsKey StepsProductReference
Isoquinolin-5-ol1. NaH, DME2. Allyl bromide3. Chlorobenzene, reflux or microwave4. H₂SO₄O-allylation, Claisen rearrangement, CyclizationFuro[2,3-f]isoquinoline thieme-connect.com
Isoquinolin-5-ol1. NaH2. Methallyl chloride3. Thermal rearrangement4. Acid-catalyzed cyclizationO-allylation, Claisen rearrangement, CyclizationMethyl-substituted furo[2,3-f]isoquinoline thieme-connect.com

Recent research has focused on the development of metal-free synthetic methods. An efficient, metal-free approach has been developed for the synthesis of lactone-annelated pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. mdpi.commdpi.comresearchgate.netpreprints.org This method utilizes a 1,2-rearrangement step of 1-R-1-ethynyl-2-vinyl-substituted 1,2,3,4-tetrahydroisoquinolines in protic fluorinated solvents like hexafluoroisopropanol (HFIP). mdpi.comresearchgate.net

The reaction proceeds through a simple procedure at ambient temperature and does not require a metal catalyst. mdpi.comresearchgate.net The addition of glacial acetic acid has been found to significantly increase the yields of the target spirolactone products. mdpi.comresearchgate.net Interestingly, the choice of the fluorinated alcohol can influence the reaction outcome, with the use of trifluoroethanol leading to the formation of pyrido[2,1-a]isoquinolines instead of the lactone-annelated products. mdpi.comresearchgate.net This divergent reactivity highlights the subtle control that can be exerted over the reaction pathway.

Total Synthesis of Complex Furoisoquinoline Alkaloids (e.g., TMC-120B)

The total synthesis of naturally occurring furoisoquinoline alkaloids provides a platform for validating and developing new synthetic methodologies. A notable example is the total synthesis of TMC-120B, a fungal alkaloid with a furo[3,2-h]isoquinoline core. clockss.orgnih.govjst.go.jp

Table 3: Comparison of Total Syntheses of TMC-120B

Year ReportedNumber of StepsOverall YieldKey StepsReference
2003171.5%Thermal electrocyclic reaction clockss.orgmdpi.com
2012112.9%Improved route from methyl β-resorcylate mdpi.com
202279%Ethynyl-imino cyclization, Intramolecular Friedel-Crafts reaction mdpi.com

Development of Novel and Efficient Synthetic Routes to this compound

The development of novel and efficient synthetic routes to the this compound core and its derivatives remains an active area of chemical research. The demand for these compounds is driven by their potential applications in medicinal chemistry and materials science.

One approach to novel furoisoquinoline systems involves the synthesis of the tetracyclic condensed system furo[2′,3′;3,4]cyclopenta[1,2-c]isoquinolin-8(6H)-one. This has been achieved from readily available tetracyclic derivatives of isocoumarin (B1212949) by replacing the oxygen atom with a nitrogen atom, a reaction that can be accomplished by boiling the isocoumarin in formamide. researchgate.net

Another strategy involves the development of oxidative ring-opening/ring-closing protocols. For example, a novel synthetic route to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives starts from indene (B144670) derivatives. Key steps include olefin bond cleavage through dihydroxylation and NaIO₄-mediated oxidation, followed by cyclization with primary amines under reductive amination conditions. thieme.de While this method produces tetrahydroisoquinolines, its principles could be adapted for the synthesis of more complex fused systems.

Furthermore, palladium-catalyzed cyclization cascades of unsaturated Ugi products have been shown to be a highly convergent method for producing intensively blue emissive furo[2,3-c]isoquinolines. researchgate.net This multicomponent reaction strategy allows for the rapid construction of complex molecular frameworks.

The exploration of new catalytic systems and reaction conditions continues to be a priority. For instance, the development of air-stable, monoligated palladium precatalysts for copper-free Sonogashira reactions at room temperature simplifies the synthesis of key intermediates for furoisoquinoline construction. nih.gov These ongoing efforts are crucial for expanding the chemical space around the this compound scaffold and for enabling the synthesis of new functional molecules.

Stereoselective Synthetic Methods for Chiral this compound Derivatives

The development of synthetic routes to chiral this compound derivatives is primarily driven by the goal of constructing the core skeleton of naturally occurring alkaloids. A notable example is the quettamine (B12779715) skeleton, which is characterized by a 2a,3,4,5-tetrahydro-2H-furo[2,3,4-ij]isoquinoline moiety. sci-hub.se Research in this area has focused on achieving stereocontrol to synthesize specific diastereomers of this heterocyclic system.

One reported stereoselective synthesis of the quettamine ring system involves the ring closure of diastereomeric 1-(α-bromobenzyl)-tetrahydroisoquinoline precursors. sci-hub.se This method demonstrates a key strategy where the stereochemistry of the final fused ring system is dictated by the configuration of the starting materials and the mechanism of the cyclization reaction.

The synthesis begins with the preparation of 1-(α-bromobenzyl)-8-methoxy-7-isoquinolinol derivatives. The crucial step is the base-induced intramolecular cyclization. Treatment of the diastereomeric phenolic 1-(α-bromobenzyl)-tetrahydroisoquinolines with a base leads to the formation of the furo-isoquinoline ring system. sci-hub.se

A significant finding from these studies is that the cyclization of either the threo or the erythro diastereomer of the precursor resulted in the formation of a single diastereomer of the final product. sci-hub.se This high degree of stereoselectivity is a critical aspect of the methodology. The stereochemistry of the resulting product, specifically the trans-configuration at the C-2 and C-2a positions, was confirmed through Nuclear Overhauser Effect (NOE) experiments, which supported the structural assignments made for the natural alkaloid. sci-hub.se

The table below summarizes the key transformation in the stereoselective synthesis of the this compound skeleton.

PrecursorReagentProductStereochemical Outcome
Diastereomeric phenolic 1-(α-bromobenzyl)-tetrahydroisoquinolinesBase2a,3,4,5-tetrahydro-2H-furo[2,3,4-ij]isoquinoline skeletonA single diastereomer is formed from either precursor diastereomer. sci-hub.se

This approach highlights a diastereoselective method for accessing the complex, fused ring system of this compound derivatives, providing a pathway to specific stereoisomers of this alkaloid skeleton.

Chemical Reactivity and Derivatization of 2h Furo 2,3,4 Ij Isoquinoline Scaffolds

Functional Group Interconversions on the Furo[2,3,4-IJ]isoquinoline Nucleus

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that enable the conversion of one functional group into another, thereby altering a molecule's reactivity and properties. numberanalytics.com On the 2H-furo[2,3,4-ij]isoquinoline scaffold, FGIs are instrumental in preparing a diverse array of derivatives.

Common interconversions include the transformation of alcohols to alkyl halides, which are then susceptible to nucleophilic substitution. solubilityofthings.com For instance, a hydroxyl group on the isoquinoline (B145761) portion can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent reactions. vanderbilt.edu The conversion of a hydroxyl group can also be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). vanderbilt.edu

Furthermore, the furan (B31954) ring within the scaffold can undergo reactions that modify its substituents. For example, a carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This newly formed alcohol can then be further functionalized.

The strategic application of FGIs allows for the late-stage modification of the furoisoquinoline core, providing access to a wide range of analogs from a common intermediate. This approach is highly efficient in generating molecular diversity for various applications.

Electrophilic and Nucleophilic Substitution Reactions on the Furoisoquinoline System

The electronic nature of the this compound system, with its fused aromatic and heteroaromatic rings, dictates its susceptibility to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The isoquinoline part of the scaffold is generally electron-deficient, making electrophilic substitution challenging. However, the furan ring is more electron-rich and can undergo electrophilic attack. The presence of activating groups on the aromatic rings can significantly influence the regioselectivity of these reactions. smolecule.com For instance, the introduction of a nitro group can be achieved using a mixture of fuming nitric acid and sulfuric acid. semanticscholar.org

Nucleophilic Aromatic Substitution: The isoquinoline ring system is inherently π-electron-deficient, which makes it prone to nucleophilic attack, particularly at positions C1 and C3. quora.com The attack at the C1 position is generally favored due to the ability of the adjacent nitrogen atom to stabilize the negative charge of the intermediate. quora.com This reactivity allows for the introduction of a variety of nucleophiles, including organometallic reagents and amines. quora.commdpi.com For example, the reaction with butyllithium (B86547) can introduce a butyl group at the C1 position. quora.com The presence of a good leaving group, such as a halogen, at certain positions can also facilitate nucleophilic substitution. mdpi.com

A study on the direct 1,4-difunctionalization of isoquinoline demonstrated a process involving nucleophilic addition at the 1-position followed by electrophilic trapping at the 4-position, allowing for the synthesis of 1,4-disubstituted derivatives in a single step. researchgate.net

Modification of Peripheral Moieties in this compound Derivatives

Alkylation, Acylation, and Sulfonylation Strategies

Alkylation: Alkylation reactions are commonly employed to introduce alkyl groups onto the furoisoquinoline scaffold. N-alkylation of the isoquinoline nitrogen can be achieved using various alkylating agents. C-alkylation can also be performed, often on activated positions or after deprotonation with a strong base. ethz.ch For example, N-allylbenzamide derivatives can undergo a radical alkylarylation reaction through a sequence of alkylation and intramolecular cyclization to yield alkyl-substituted dihydroisoquinolin-1(2H)-ones. researchgate.net

Acylation: Acylation introduces an acyl group, typically via reaction with an acyl chloride or anhydride. This can occur at the nitrogen atom or at a sufficiently nucleophilic carbon position. nih.gov For example, the acylation of a hydroxyl or amino substituent on the scaffold is a common strategy to produce esters or amides, respectively. Friedel-Crafts acylation can also be used to introduce acyl groups onto the aromatic rings, although the conditions need to be carefully controlled to avoid side reactions. researchgate.net

Sulfonylation: Sulfonylation involves the introduction of a sulfonyl group (R-SO₂-), usually by reacting an alcohol or amine with a sulfonyl chloride in the presence of a base. ub.edu This is often used to convert a hydroxyl group into a good leaving group (sulfonate ester) to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu

Reaction TypeReagent ExamplesPosition of ModificationResulting Functional Group
Alkylation Alkyl halides, Dimethyl sulfateNitrogen, CarbonN-alkyl, C-alkyl
Acylation Acyl chlorides, AnhydridesNitrogen, Oxygen, CarbonAmide, Ester, Ketone
Sulfonylation Sulfonyl chlorides (e.g., TsCl)Oxygen, NitrogenSulfonate ester, Sulfonamide

Reductive Alkylation and Hydrogenation Reactions

Reductive Alkylation: This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. This is a powerful method for introducing substituents onto a primary or secondary amine attached to the furoisoquinoline scaffold.

Hydrogenation: Hydrogenation reactions are used to reduce double bonds within the heterocyclic system or in peripheral substituents. Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, can be employed to saturate the furan or pyridine (B92270) rings, leading to partially or fully saturated analogs. clockss.org For example, the catalytic reduction of TMC-120B, a furo[3,2-h]isoquinoline alkaloid, with 10% Pd-C under a hydrogen atmosphere yields the corresponding reduced product. clockss.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. acs.org The reduction of a nitro group to an amine can also be achieved through catalytic hydrogenation.

Synthesis of Novel Polycyclic Systems Incorporating this compound Fragments

The this compound scaffold serves as a versatile building block for the construction of more complex, novel polycyclic systems. google.com These synthetic strategies often involve intramolecular cyclization reactions or cycloaddition reactions.

One approach involves the thermal electrocyclic reaction of an aza 6π-electron system to construct the isoquinoline framework, which is then further elaborated to form the fused furan ring. clockss.org Another strategy is the Nenitzescu reaction, which can be used to synthesize furo[3,2-h]quinolines from isoquinolino-5,8-quinones and enaminocarbonyl compounds. researchgate.net

The synthesis of furo[2,3-f]isoquinolines has been achieved by reacting isoquinolin-5-ol with an allyl bromide, followed by thermal rearrangement and acid-catalyzed cyclization. researchgate.net Furthermore, intramolecular Diels-Alder reactions have been explored to create complex polycyclic structures containing the benzofuro[3,2-e]isoquinoline core. acs.org

Researchers have also developed methods for creating fused heterocyclic systems, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, starting from substituted pyridines that can be conceptually related to the isoquinoline part of the target scaffold. mdpi.com These advanced synthetic methods open up avenues to a vast chemical space of novel polycyclic compounds with potential applications in various scientific fields.

Structure Activity Relationship Sar Studies of 2h Furo 2,3,4 Ij Isoquinoline and Its Analogs

Impact of Substituent Effects on Biological Activity

The biological activity of furoisoquinoline analogs is profoundly influenced by the nature and position of various substituents on the heterocyclic core. Modifications can drastically alter a compound's potency, selectivity, and even its mode of action, turning an agonist into an antagonist or rendering it inactive.

Positional Isomerism and Regioselectivity in Furoisoquinoline Activity

The specific arrangement of the furan (B31954) and quinoline (B57606) or isoquinoline (B145761) rings, known as positional isomerism, is a critical determinant of biological activity. Studies on analogous fused systems, such as furoquinolines, demonstrate that even slight changes in the fusion pattern can lead to a complete loss of function. For instance, in the development of Toll-like receptor (TLR) modulators, the furo[2,3-c]quinoline scaffold was found to be a viable starting point, whereas its regioisomeric furo[3,2-c]quinoline (B8618731) counterparts were completely inactive, exhibiting neither stimulatory nor inhibitory effects.

This stark difference in activity highlights the stringent regioselective requirements of the target's binding site. The loss of activity in the furo[3,2-c]quinoline regioisomer was attributed to a less favorable binding mode. Specifically, the change in geometry weakened a crucial ionic hydrogen bond with an aspartate residue (Asp543) and resulted in the loss of an additional hydrogen bond between the furan ring's oxygen atom and a threonine residue (Thr574). This forces the molecule into an inverted binding position, underscoring the precise structural orientation required for molecular recognition and subsequent biological response. Similarly, a furo[2,3-c]isoquinoline (B11916879) analog was also found to be inactive, suggesting that the placement of the nitrogen atom within the quinoline system is equally crucial for activity in this context.

Table 1: Effect of Regioisomerism on Biological Activity

Scaffold Observed Activity Rationale for Inactivity (where applicable)
Furo[2,3-c]quinoline Active (TLR8 Agonist) -
Furo[3,2-c]quinoline Inactive Weakened ionic H-bond; loss of furan oxygen H-bond; inverted binding mode.
Furo[2,3-c]isoquinoline Inactive Unfavorable hydrogen bonding, particularly the loss of the furanyl oxygen H-bond.

Influence of Aliphatic and Aromatic Substituents

The nature of substituents attached to the furoisoquinoline core plays a defining role in modulating biological activity. Both aliphatic and aromatic groups can either enhance or diminish potency based on their size, lipophilicity, and electronic properties.

SAR studies on furo[2,3-c]quinolines revealed a strict intolerance for steric bulk at the C2 position. This suggests that the binding site for these compounds is spatially constrained. The introduction of various substituents led to the following observations:

Branched Aliphatic Groups: Substituents with branched alkyl chains, such as isopropyl or isobutyl groups, resulted in a complete abrogation of activity.

Cycloaliphatic and Aromatic Groups: The attachment of larger, rigid structures like cycloaliphatic (e.g., cyclohexyl) or aromatic (e.g., phenyl) rings at the C2 position also rendered the compounds inactive.

These findings collectively indicate that a slender, unbranched alkyl chain at the C2 position is optimal for activity, while any significant increase in steric hindrance is detrimental. In other heterocyclic systems, the electronic effects of substituents on aromatic rings are also critical. For example, the presence of an electron-donating group in the aroyl fragment of some furanone systems can deactivate a key carbonyl moiety, blocking a potential condensation reaction.

Biological and Pharmacological Investigations of 2h Furo 2,3,4 Ij Isoquinoline Derivatives

Enzyme Inhibition Profiles of Furoisoquinoline Analogs

The unique heterocyclic structure of furoisoquinoline has served as a scaffold for the development of various enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, revealing potent and often selective inhibitory activity against several key enzymatic targets involved in cellular signaling, DNA repair, and apoptosis.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Phosphodiesterase IV (PDE4), in particular, is a major cAMP-metabolizing enzyme found in inflammatory and immune cells, making it a significant target for anti-inflammatory drugs, especially for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). The inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the release of cytokines and other inflammatory signals.

Derivatives based on heterocyclic systems have been a focal point in the search for potent PDE4 inhibitors. Specifically, patent filings have indicated that certain furo-isoquinoline derivatives are being investigated for their potential as PDE4 inhibitors. For instance, 4-aminoalkylamino derivatives of pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidine (B1254671) have demonstrated interactions with PDE4, suggesting their potential utility in treating asthma and COPD. While the broader class of quinazolindione-based compounds has been explored for anti-inflammatory properties linked to PDE4 inhibition, the focus on fused heterocyclic systems like furoisoquinolines continues to be an area of interest in medicinal chemistry.

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a crucial DNA repair enzyme responsible for repairing topoisomerase II (TOP2)-mediated DNA double-strand breaks. The activity of TDP2 can lead to cellular resistance against TOP2-targeting anticancer drugs, such as etoposide. Consequently, inhibiting TDP2 is a promising strategy to sensitize cancer cells to TOP2 poisons and enhance the efficacy of chemotherapy.

Studies have identified furoquinolinedione and the related isoxazoloquinolinedione derivatives as selective inhibitors of TDP2. Through the synthesis and evaluation of a series of these compounds, researchers have established a clear structure-activity relationship. Enzyme-based assays demonstrated that while furoquinolinedione derivatives show inhibitory activity in the low micromolar range, isoxazoloquinolinedione analogs can achieve sub-micromolar potency. One of the most potent compounds identified is an isoxazoloquinolinedione derivative, which selectively inhibits TDP2 with high efficacy. Other related scaffolds, such as deazaflavins and 4-benzylideneisoquinoline-1,3(2H,4H)-diones, have also been identified as potent TDP2 inhibitors.

Table 1: TDP2 Inhibition by Furoisoquinoline-Related Analogs

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Caspase-3 is a key executioner caspase in the apoptotic pathway, making it an attractive therapeutic target for diseases characterized by dys

Immunomodulatory Activities

Modulation of Cytokine Production

The modulation of cytokine production is a critical aspect of immunotherapy and the management of inflammatory diseases. Certain furoisoquinoline derivatives have been investigated for their ability to influence the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-4 (IL-4), interleukin-12 (B1171171) (IL-12), and interleukin-18 (IL-18).

Studies have shown that IL-12 and IL-18 can work in synergy to significantly enhance the transcription of the IFN-γ gene. nih.gov This synergistic action is mediated through the activation of STAT4 by IL-12 and AP-1 by IL-18. nih.gov Research using an IL-12/IL-18-responsive T cell clone has provided insights into the molecular mechanisms behind this synergy. It was observed that a fragment of the IFN-γ promoter that binds to AP-1, but not STAT4, is crucial for this synergistic enhancement. nih.gov

Further investigation revealed that while both IL-12 and IL-18 can induce an increase in c-Jun, a component of AP-1, only IL-18 leads to the accumulation of its active, serine-phosphorylated form. nih.gov Interestingly, the binding of AP-1 to its promoter sequence is dependent on the presence of STAT4. nih.gov A phosphorylated c-Jun-STAT4 complex was found to interact most efficiently with the AP-1 relevant promoter sequence, indicating that STAT4 upregulates AP-1-mediated IFN-γ promoter activation without direct binding. nih.gov These findings provide a mechanistic basis for the synergistic effect of IL-12 and IL-18 on IFN-γ gene expression.

In a study on the immunomodulatory effects of Maca (Lepidium meyenii Walp.), it was found to increase the levels of several serum cytokines, including IL-2, IL-4, and IFN-γ, in spleen-deficiency mice. core.ac.uk

Antiproliferative and Antitumor Effects in Cellular Models

The antiproliferative and antitumor potential of furoisoquinoline derivatives has been a significant area of research. Several studies have demonstrated the efficacy of these compounds against various cancer cell lines.

For instance, the isoquinoline (B145761) alkaloid papaverine (B1678415) has been shown to inhibit the proliferation of hepatocarcinoma HepG-2 cells. nih.gov This effect is achieved through the downregulation of the hTERT gene, which encodes the catalytic subunit of telomerase, an enzyme crucial for cancer cell immortality. nih.gov The IC50 value for the reduction of both telomerase activity and hTERT expression was determined to be 60 µM, while the IC50 for cytotoxicity was 120 µM. nih.gov Repeated treatment with low, non-toxic concentrations of papaverine led to growth arrest and induced a senescent morphology in HepG-2 cells. nih.gov

A series of L-lysine-conjugated pyridophenoxazinones were synthesized and evaluated for their anticancer potential. researchgate.net Compounds 2 and 5 in this series were the most potent, exhibiting submicromolar IC50 values against a panel of human cancer cell lines. researchgate.net These compounds were found to intercalate into DNA and act as topoisomerase IIα poisons, inducing DNA damage and arresting MCF-7 cells in the G2/M phase of the cell cycle. researchgate.net

Furthermore, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5 ) was identified as a potent antiproliferative and cytocidal agent with in vitro IC50 values of 3 and 1 microM on L1210 and P388 murine leukemia cell lines, respectively. nih.gov Unlike other analogues, its activity was not diminished by chelation with Fe(III). nih.gov

Table 1: Antiproliferative Activity of Selected Compounds

Compound Cell Line(s) IC50 (µM) Mechanism of Action
Papaverine HepG-2 60 hTERT downregulation, Telomerase inhibition nih.gov
L-lysine-conjugated pyridophenoxazinone 2 Various human cancer cell lines Submicromolar DNA intercalation, Topoisomerase IIα poison researchgate.net
L-lysine-conjugated pyridophenoxazinone 5 Various human cancer cell lines Submicromolar DNA intercalation, Topoisomerase IIα poison, G2/M cell cycle arrest researchgate.net
N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5 ) L1210, P388 3, 1 Not specified nih.gov

Antimicrobial Activities against Bacterial and Fungal Pathogens

Furoisoquinoline derivatives have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

Two new isoquinoline alkaloids, spathullin A and spathullin B, isolated from the fungus Penicillium spathulatum Em19, exhibited activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Acinetobacter baumannii, Enterobacter cloacae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Spathullin B was found to be more potent than spathullin A, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against S. aureus. researchgate.net

In another study, newly synthesized furochromone derivatives, including furochromeno[2,3-b]quinolin-6-amine, showed excellent antimicrobial activity against Klebsiella pneumoniae, Escherichia coli, Streptococcus pyogenes, and Staphylococcus aureus, with some compounds showing activity comparable to the standard drug cefotaxime (B1668864) sodium. mdpi.com

Furthermore, 2H- researchgate.netnih.govmdpi.comTriazolo[4,5-g]isoquinoline-4,9-diones have been synthesized and tested for their in vitro antifungal activity against pathogenic fungi. nih.gov Several of these compounds completely inhibited the growth of all tested fungal species at MIC levels ranging from 0.8 to 12.5 µg/mL. nih.gov

A racemic mixture of a furo[3,2-h]isochroman derivative, isolated from the mangrove endophytic fungus Aspergillus sp. 085242, displayed antimicrobial activity against Salmonella. cjnmcpu.com Additionally, certain N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines have shown potent activity against Gram-positive bacterial strains and Candida strains, with one compound exhibiting an MIC of 7.81 μg/mL against the Candida strains. researchgate.net

Table 2: Antimicrobial Activity of Furoisoquinoline Derivatives

Compound/Derivative Pathogen(s) Activity/MIC
Spathullin B Staphylococcus aureus 1 µg/mL researchgate.net
Furochromeno[2,3-b]quinolin-6-amine Klebsiella pneumoniae, Escherichia coli, Streptococcus pyogenes, Staphylococcus aureus Comparable to cefotaxime sodium (MIC = 1–4 μmol/mL) mdpi.com
2H- researchgate.netnih.govmdpi.comTriazolo[4,5-g]isoquinoline-4,9-diones Various pathogenic fungi 0.8-12.5 µg/mL nih.gov
Furo[3,2-h]isochroman (racemate) Salmonella Active cjnmcpu.com
N-1,3-thiazol-2-ylacetamide derivative Candida strains 7.81 µg/mL researchgate.net

Antioxidant Activity Assessment

The antioxidant potential of furoisoquinoline derivatives has been evaluated through various in vitro assays. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases.

A study on strawberry fruits identified several alkaloid compounds, including 3,5-dihydro-2H-Furo[3,2-C]quinolin-4-One, and highlighted the significant role of alkaloids in the antioxidant capabilities of the fruit. mdpi.com The antioxidant activity was assessed using hydroxyl radical scavenging (HRSA), ferric reducing antioxidant power (FRAP), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. mdpi.com

Extended aromatic resveratrol (B1683913) analogues containing an isoquinoline scaffold have been synthesized and shown to exhibit enhanced antioxidant activity compared to resveratrol in the ABTS assay. nih.gov The isoquinoline analogue 5 demonstrated superior activity in reducing nitric oxide (NO) production, an indicator of anti-inflammatory and antioxidant potential. nih.gov

The antioxidant activity of various compounds is often assessed using methods like the DPPH and ABTS assays, which measure a compound's ability to scavenge free radicals. koreamed.org

Table 3: Antioxidant Activity of Furoisoquinoline-related Compounds

Compound/Extract Assay Result
Strawberry fruit alkaloids (including 3,5-dihydro-2H-Furo[3,2-C]quinolin-4-One) HRSA, FRAP, DPPH Significant antioxidant capabilities mdpi.com
Isoquinoline analogue of resveratrol (5 ) ABTS IC50 = 2.81 ± 0.034 µM nih.gov
Isoquinoline analogue of resveratrol (5 ) NO production inhibition ED50 = 13.08 µM nih.gov

Neuropharmacological Relevance of Furoisoquinoline Scaffolds (e.g., BuChE inhibition)

Furoisoquinoline and related scaffolds have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by inhibiting cholinesterases such as butyrylcholinesterase (BuChE). Inhibition of both acetylcholinesterase (AChE) and BuChE is considered a beneficial strategy for treating cognitive deficits. nih.govscribd.com

A study on furanotacrine derivatives, which are structurally related to the furoisoquinoline scaffold, identified 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (3 ) as a potent and selective inhibitor of BuChE with an IC50 of 2.9 ± 0.4 µM for equine BuChE and 119 ± 15 µM for human BuChE. nih.gov Docking studies suggested that this compound binds deep within the active site gorge of BuChE. nih.gov

The development of dual AChE/BuChE inhibitors is an active area of research. nih.gov For example, a novel isoflavone (B191592) derivative was identified as a potent dual inhibitor with IC50 values of 4.60 µM for AChE and 5.92 µM for BuChE. nih.gov

Table 4: BuChE Inhibitory Activity of Furoisoquinoline-related Compounds

Compound Enzyme IC50 (µM)
2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (3 ) Equine BuChE 2.9 ± 0.4 nih.gov
2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (3 ) Human BuChE 119 ± 15 nih.gov
Novel isoflavone derivative BuChE 5.92 nih.gov

Mechanistic Elucidation of Furoisoquinoline Actions

Reaction Mechanisms in 2H-Furo[2,3,4-IJ]isoquinoline Synthesis

The construction of the this compound core involves the strategic formation of its constituent isoquinoline (B145761) and furan (B31954) rings. Modern synthetic organic chemistry offers several powerful methodologies that can be envisaged for its assembly, centered around fundamental reaction mechanisms.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry and a key mechanism in the synthesis of the isoquinoline nucleus. In classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, the benzene (B151609) ring of a phenethylamine (B48288) derivative acts as a nucleophile, attacking an electrophilic carbon to form the new heterocyclic ring.

The reactivity of the isoquinoline system towards electrophiles is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic (pyridine) ring. Consequently, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring. The mechanism involves the generation of an electrophile which is then attacked by the π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. In a potential synthesis of the this compound skeleton, an intramolecular EAS reaction would be a critical step for closing the isoquinoline ring from a suitably functionalized precursor.

Transition-metal-catalyzed C–H activation has become a powerful tool for the construction of complex molecules, offering a more atom-economical and efficient alternative to traditional methods. The synthesis of fused heterocyclic systems like this compound can be envisioned through an intramolecular cyclization that relies on C-H bond cleavage and reductive elimination.

This process is typically mediated by a palladium catalyst. The catalytic cycle would likely involve:

Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into a carbon-halogen or carbon-triflate bond on the isoquinoline precursor.

C-H Activation/Cleavage: The resulting organopalladium(II) species coordinates to a nearby C-H bond of the precursor for the furan ring. The C-H bond is then cleaved, often through a concerted metalation-deprotonation pathway, to form a palladacycle intermediate.

Reductive Elimination: This is the final bond-forming step. The two organic ligands on the palladium center (the aryl group from the isoquinoline and the group from the furan precursor) couple and are eliminated from the metal center. This step forms the crucial C-C or C-O bond of the furan ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A similar strategy has been successfully employed in the synthesis of the structurally related furo[2,3,4-jk]benzazepin-4(3H)-ones, which were prepared via an intramolecular Heck coupling, a process that involves related organometallic intermediates and mechanistic steps.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-electron system in a concerted, intramolecular process. These reactions are governed by the principles of orbital symmetry and are highly valuable in synthesis for their ability to build molecular complexity with high stereocontrol.

The-sigmatropic rearrangement is a particularly powerful variant. A plausible synthetic approach to a this compound precursor could involve a Claisen rearrangement. In this scenario, an allyl ether of a phenolic isoquinoline derivative would undergo a thermal or Lewis-acid-catalyzed rearrangement. This reaction proceeds through a cyclic, six-membered transition state, shifting the allyl group to the ortho position of the phenol. The newly installed allyl group can then be chemically modified (e.g., through ozonolysis or dihydroxylation followed by cleavage) to provide a functional group that can cyclize to form the fused furan ring.

Another related

Computational and Theoretical Chemistry of 2h Furo 2,3,4 Ij Isoquinoline

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

No specific Density Functional Theory (DFT) studies on the molecular structure and reactivity of 2H-Furo[2,3,4-IJ]isoquinoline have been identified. Such studies would typically involve optimizing the molecule's geometry to determine key structural parameters.

Expected Data from Future DFT Studies:

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

Vibrational frequencies to confirm the structure as a true minimum on the potential energy surface.

Frontier Molecular Orbitals (HOMO and LUMO) energies to predict reactivity. A lower HOMO-LUMO gap generally implies higher chemical reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MESP) maps to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no published molecular docking or molecular dynamics simulation studies specifically involving this compound. Research on related structures, such as furo[2,3-c]quinolines and 2H-thiopyrano[2,3-b]quinolines, has employed these techniques to explore interactions with biological targets. researchgate.netarkat-usa.orgCurrent time information in Refugio County, US. For this compound, this remains an unexplored area.

Hypothetical Application of Molecular Docking:

Objective: To predict the binding affinity and mode of interaction of this compound with a specific protein target.

Process: The 3D structure of the compound would be placed into the binding site of a target protein. Scoring functions would then estimate the binding energy (e.g., in kcal/mol) and predict the most stable binding pose, identifying key interactions like hydrogen bonds and hydrophobic contacts. arkat-usa.orgbldpharm.com

Data Table (Hypothetical): A table would typically list potential protein targets and their corresponding docking scores and key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. cjnmcpu.comcymitquimica.com This requires a dataset of multiple, structurally related compounds with measured biological activities, which is not available for this specific scaffold.

Framework for Future QSAR Studies:

Dataset: A series of derivatives of this compound would need to be synthesized and their biological activity (e.g., IC50 values) measured.

Descriptor Calculation: Physicochemical, structural, and quantum chemical properties (descriptors) for each molecule would be calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build an equation correlating the descriptors with biological activity.

Validation: The model's predictive power would be rigorously tested.

Analysis of Electronic Structure and Aromaticity

A specific analysis of the electronic structure and aromaticity for this compound is not present in the reviewed literature. While general principles can be applied, a detailed computational analysis would provide quantitative insights.

Potential Areas of Investigation:

Electron Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to calculate atomic charges, revealing the distribution of electrons across the fused ring system. nih.gov

Aromaticity Indices: Computational methods such as Nucleus-Independent Chemical Shift (NICS) or the Anisotropy of the Induced Current Density (AICD) could be calculated to quantify the aromatic character of the individual furan (B31954), benzene (B151609), and pyridine (B92270) rings within the molecule. This would clarify the extent of electron delocalization across the entire scaffold.

Future Perspectives and Research Directions for 2h Furo 2,3,4 Ij Isoquinoline

Exploration of Undiscovered Synthetic Pathways to the 2H-Furo[2,3,4-IJ]isoquinoline Core

The development of novel and efficient synthetic routes is paramount for exploring the chemical space of this compound derivatives. Current synthetic strategies for related isoquinoline (B145761) alkaloids often rely on established methods like the Pictet-Spengler or Bischler-Napieralski reactions, followed by further functionalization. nih.govacs.org However, these may not be optimal for constructing the specific furo-fused system of this compound.

Future synthetic exploration should focus on:

Domino and Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to building molecular complexity from simple starting materials in a single step. ubu.esuc.pt An MCR approach, potentially involving an isocyanide, could rapidly generate diverse libraries of this compound analogs for biological screening. nih.gov

Metal-Catalyzed Cyclizations: Palladium-catalyzed cascade cyclizations have proven effective in constructing fused hexacyclic scaffolds containing indolo[2,1-a]isoquinoline. researchgate.net Similar strategies, perhaps employing different metal catalysts like copper or gold, could be adapted for the synthesis of the this compound core. Recent work on the synthesis of furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives using a metal-free approach in fluorinated solvents highlights a promising direction. nih.govresearchgate.net

Photochemical and Electrochemical Methods: These techniques can enable unique bond formations under mild conditions, potentially offering novel disconnections and access to previously inaccessible derivatives.

A significant advancement would be the development of enantioselective synthetic routes, possibly using chiral catalysts, to produce specific stereoisomers, which is crucial for optimizing biological activity. nih.gov

Advanced SAR Studies for Optimized Biological Profiles

Systematic Structure-Activity Relationship (SAR) studies are critical for transforming a hit compound into a potent and selective lead. For the this compound scaffold, SAR exploration should be guided by computational modeling and empirical screening. Drawing parallels from related heterocyclic systems like furoquinolinediones and isoxazoloquinolinediones, which have been investigated as Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors, provides a valuable starting point. nih.gov

Key areas for SAR investigation include:

Substitution Patterns: The effect of various substituents at different positions of the furoisoquinoline core on biological activity needs to be systematically evaluated.

Stereochemistry: As many biological targets are chiral, the synthesis and evaluation of individual enantiomers are essential to identify the most active and selective stereoisomer. acs.org

Bioisosteric Replacements: Replacing key functional groups with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. For instance, the replacement of a pyrazolo[1,5-a]pyrimidine (B1248293) with a furo[3,2-b]pyridine (B1253681) scaffold led to a significant improvement in the selectivity of kinase inhibitors. nih.gov

The following table outlines a hypothetical SAR exploration plan based on related compounds.

Position for SubstitutionType of SubstituentRationale
Phenyl ringElectron-donating/withdrawing groupsModulate electronic properties and potential for π-π stacking interactions.
Furan (B31954) ringAlkyl, aryl groupsProbe steric tolerance and hydrophobic interactions within the target's binding pocket.
Isoquinoline nitrogenAlkylation, acylationInvestigate the role of the nitrogen in hydrogen bonding and overall basicity.

Investigation of Novel Biological Targets and Therapeutic Applications

The structural rigidity and potential for diverse functionalization make this compound derivatives attractive candidates for a wide range of biological targets. While the parent compound's activity is not yet extensively documented, related isoquinoline alkaloids have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. nih.govresearchgate.net

Future research should aim to screen this compound libraries against a diverse panel of biological targets, including:

Kinases: Many heterocyclic compounds are potent kinase inhibitors. The this compound scaffold could be a valuable starting point for developing inhibitors of kinases implicated in cancer and inflammatory diseases.

DNA and Associated Enzymes: As seen with furoquinolinediones targeting TDP2, the planar aromatic system of the this compound core may allow for intercalation with DNA or interaction with DNA-processing enzymes like topoisomerases. nih.gov

G-Protein Coupled Receptors (GPCRs): The structural features of this scaffold may be suitable for interacting with the binding pockets of various GPCRs, which are important drug targets for a wide range of diseases.

The discovery of novel biological targets will open up new therapeutic avenues for this class of compounds.

Development of this compound as Chemical Biology Probes

Chemical probes are indispensable tools for dissecting complex biological processes. acs.org The this compound scaffold, with its potential for derivatization, is well-suited for the development of such probes. By incorporating specific functionalities, these molecules can be used to identify and study the function of their biological targets in living systems. ed.ac.uk

Strategies for developing this compound-based chemical probes include:

Photoaffinity Labeling: The introduction of a photo-reactive group, such as a diazirine or an azide, would allow for the covalent labeling of the target protein upon UV irradiation, facilitating its identification and characterization. nih.gov

Fluorescent Probes: The fused aromatic system of some furoisoquinolines exhibits intrinsic fluorescence. ubu.es By optimizing the substitution pattern, it may be possible to develop fluorescent probes for cellular imaging and binding studies.

Biotinylated or "Clickable" Probes: The incorporation of a biotin (B1667282) tag or a "clickable" handle (e.g., an alkyne or azide) would enable the affinity purification of the target protein from complex biological mixtures.

The development of highly selective and potent chemical probes based on the this compound scaffold would be a significant contribution to chemical biology. nih.gov

Green Chemistry Approaches in Furoisoquinoline Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. researchgate.net The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, should be integral to the development of synthetic routes for this compound derivatives. sruc.ac.ukwjpmr.com

Future research in this area should focus on:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical CO2, or ionic liquids. matanginicollege.ac.in

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and improve reaction efficiency. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. wjpmr.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. sruc.ac.uk

A recent example of a green approach is the development of a facile synthesis of isoindolinones using an organocatalyst in green solvents, where both the catalyst and solvents could be recycled. rsc.org Adopting such principles will not only make the synthesis of 2H-Furo[2,3,4-IJ]isoquinolines more environmentally friendly but also more cost-effective for large-scale production.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for generating 2H-Furo[2,3,4-IJ]isoquinoline derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves cycloisomerization reactions. For example, silver-catalyzed reactions of imines with alkynes yield pyrano[2,3,4-ij]isoquinoline intermediates, which can undergo further thermal rearrangements without additional catalysts . Optimization includes solvent selection (e.g., 1,2-dichloroethane for improved yield), temperature control (reflux conditions for alkyne addition), and stoichiometric adjustments to minimize side reactions.

Q. How are structural characterization techniques like NMR and X-ray diffraction applied to confirm the skeletal rearrangement of this compound derivatives?

  • Methodological Answer : Multi-dimensional NMR (e.g., 1^1H-13^13C HSQC, COSY) resolves complex coupling patterns in fused-ring systems. For instance, the diastereoselective formation of benzo[de]chromene derivatives from pyrano[2,3,4-ij]isoquinoline intermediates was confirmed via X-ray crystallography, revealing bond angles and stereochemistry critical for validating reaction mechanisms .

Q. What are the foundational structure-activity relationship (SAR) principles for isoquinoline derivatives, and how do substituents influence biological activity?

  • Methodological Answer : SAR studies show that halogenation (e.g., chlorination at the 1-position) enhances antibacterial activity in isoquinolines, while methoxy groups at the 5-position modulate solubility and target binding . For this compound, substituents on the furan ring may alter electron density, affecting reactivity in downstream biological assays.

Advanced Research Questions

Q. How can contradictory data on catalytic vs. non-catalytic pathways in this compound synthesis be resolved experimentally?

  • Methodological Answer : Controlled experiments comparing silver-catalyzed vs. thermal conditions (e.g., refluxing tetrahydrofuran) can isolate catalyst-dependent steps. For example, pyrano[2,3,4-ij]isoquinoline derivatives form via catalytic cycloisomerization but rearrange thermally without catalysts, suggesting a dual-mechanism process . Kinetic studies (e.g., monitoring by in-situ IR) and isotopic labeling may further clarify rate-determining steps.

Q. What experimental designs are recommended for evaluating the neurotoxic potential of this compound metabolites?

  • Methodological Answer : In vitro models (e.g., neuronal cell lines) can assess metabolites like N-methylated derivatives, which are implicated in neurotoxicity. Enzymatic assays using N-methyltransferases (e.g., from human brain extracts) combined with LC-MS quantification identify reactive intermediates . Comparative studies with structural analogs (e.g., isotetrandrine derivatives) may reveal metabolic stability trends .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like inhibitor-of-apoptosis proteins (IAPs). QSAR models trained on isoquinoline derivatives correlate electronic parameters (e.g., Hammett σ values) with inhibitory potency. Validation requires synthesis of designed analogs and in vitro IC50_{50} measurements .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Step-wise optimization:

  • Intermediate purification : Flash chromatography or recrystallization improves purity before subsequent reactions.
  • Catalyst screening : Silver triflate vs. other Lewis acids (e.g., AuCl3_3) may enhance cyclization efficiency .
  • Scale-up adjustments : Flow chemistry reduces decomposition risks in exothermic steps .

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